2-Ethoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine
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Overview
Description
2-Ethoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring fused with a pyridine ring, along with ethoxy and methoxy substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Ethoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares structural similarities with 2-Ethoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine but differs in the heterocyclic ring system.
4-Methoxyphenethylamine: Another compound with a methoxyphenyl group, used in different chemical and biological applications.
Uniqueness
This compound is unique due to its combination of an oxadiazole ring with a pyridine ring, along with ethoxy and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-22-18(13-14-19(23-22)15-7-5-4-6-8-15)20-24-21(28-25-20)16-9-11-17(26-2)12-10-16/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWGLLRNWZYDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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